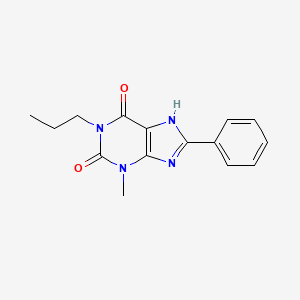
3-Methyl-1-propyl-8-phenylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-propyl-8-phenylxanthine is a xanthine derivative with the molecular formula C15H16N4O2 and a molecular weight of 284.31 g/mol Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propyl-8-phenylxanthine typically involves the alkylation of xanthine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-propyl-8-phenylxanthine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
3-Methyl-1-propyl-8-phenylxanthine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Methyl-1-propyl-8-phenylxanthine primarily involves its role as an adenosine receptor antagonist . By blocking adenosine receptors, it can inhibit the effects of adenosine, leading to increased neurotransmitter release and stimulation of the central nervous system. This mechanism is similar to that of other xanthine derivatives like caffeine and theophylline.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine (3,7-dimethylxanthine): Found in chocolate and known for its mild stimulant effects.
Uniqueness
3-Methyl-1-propyl-8-phenylxanthine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other xanthine derivatives
Propriétés
Numéro CAS |
129366-44-5 |
|---|---|
Formule moléculaire |
C15H16N4O2 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
3-methyl-8-phenyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-3-9-19-14(20)11-13(18(2)15(19)21)17-12(16-11)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,17) |
Clé InChI |
VFLDSWMPDOYKJA-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C2=C(N=C(N2)C3=CC=CC=C3)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


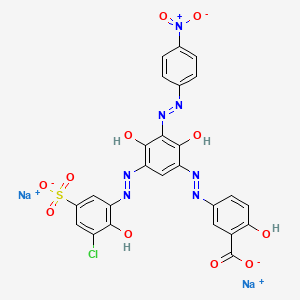
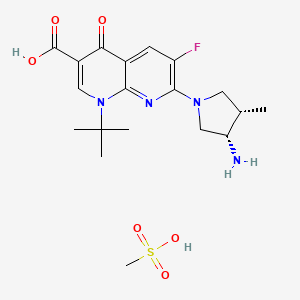
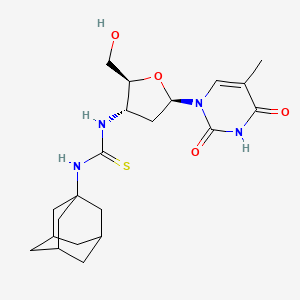

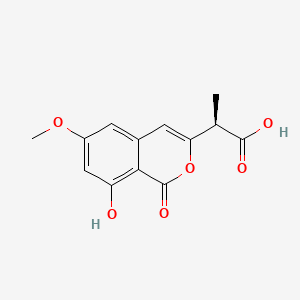

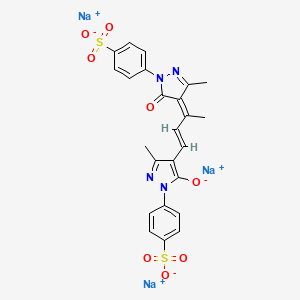
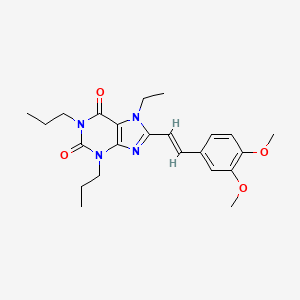


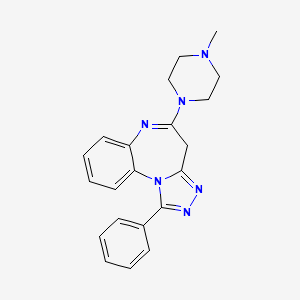


![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
